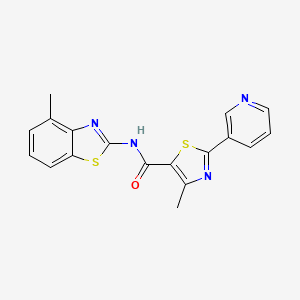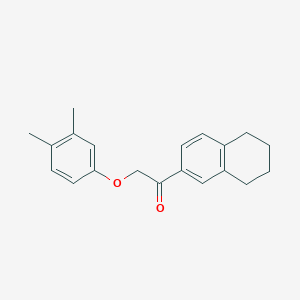![molecular formula C20H24N2O3 B4658274 1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4658274.png)
1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine, also known as MPPP, is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has been widely used in scientific research to investigate its mechanism of action and its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a serotonin and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This compound also has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as calcium signaling and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to mood elevation and increased energy levels. This compound has also been found to reduce anxiety and stress levels in animal studies. However, its long-term effects on the brain and other physiological systems are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine in lab experiments is its selective affinity for the serotonin transporter and the sigma-1 receptor. This allows researchers to investigate the specific physiological processes that are affected by this compound. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it should only be used in controlled laboratory settings.
Orientations Futures
There are several future directions for the research on 1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine. One direction is to investigate its potential use as a treatment for depression, anxiety, and addiction in humans. Another direction is to study its long-term effects on the brain and other physiological systems. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic drug that has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications. Its selective affinity for the serotonin transporter and the sigma-1 receptor makes it a valuable tool for studying specific physiological processes. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the long-term effects of this compound and its potential use as a treatment for various disorders.
Applications De Recherche Scientifique
1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have an affinity for the serotonin transporter and the sigma-1 receptor, which are involved in various physiological processes such as mood regulation and pain perception. This compound has also been studied for its potential use as a treatment for depression, anxiety, and addiction.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16(25-19-11-7-6-10-18(19)24-2)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLNSVCPXYMSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)

![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4658203.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4658211.png)


![3-{4-(4-ethoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4658242.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4658259.png)
![methyl 6-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658266.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B4658290.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea](/img/structure/B4658295.png)
![N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4658299.png)
![6-fluoro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4658301.png)